![molecular formula C19H16N4O B2752596 1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea CAS No. 2034339-08-5](/img/structure/B2752596.png)
1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea
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Overview
Description
1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. This compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
Scientific Research Applications
- Organic Semiconductors : The unique chemical structure of 1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea makes it an excellent candidate for organic semiconductors. Researchers explore its use in flexible electronics, light-emitting diodes (LEDs), and field-effect transistors (FETs) due to its charge transport properties and stability .
- Anti-Cancer Agents : Researchers study derivatives of this compound for their anti-cancer properties. By targeting specific cellular pathways, they aim to develop novel chemotherapeutic agents .
- Light-Emitting Materials : The luminescent behavior of this compound makes it valuable for designing organic light-emitting diodes (OLEDs). Its emission properties contribute to vibrant displays and efficient lighting systems .
- Pesticides and Herbicides : The pyrazolo[1,5-a]pyridine scaffold is a structural component in some agrochemicals. Understanding its mode of action helps improve crop protection strategies .
Materials Science
Pharmaceuticals
Optoelectronic Devices
Agrochemicals
Mechanism of Action
Target of Action
Compounds with a similar structure, such as imidazo[1,5-a]pyridine derivatives, have been found to be significant components of a large number of agrochemicals and pharmaceuticals .
Mode of Action
It’s known that compounds with similar structures, such as pyrazolo[1,5-a]quinoxalin-4(5h)-ones, are synthesized via one-pot amidation/n-arylation reactions under transition metal-free conditions . This involves the formation of an amide intermediate followed by an intramolecular N-arylation reaction via nucleophilic aromatic substitution .
Biochemical Pathways
Imidazo[1,5-a]pyridine, a related structure, is known to be involved in a variety of transformations, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .
Result of Action
Compounds with similar structures have been found to have a variety of applications, including in optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .
Action Environment
It’s known that the synthesis of related compounds can be carried out under transition metal-free conditions , suggesting that the synthesis process may be relatively environmentally friendly.
properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-pyrazolo[1,5-a]pyridin-5-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c24-19(22-16-9-11-23-17(12-16)8-10-21-23)20-13-15-6-3-5-14-4-1-2-7-18(14)15/h1-12H,13H2,(H2,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDRUAOQDACCKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NC3=CC4=CC=NN4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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